3-Bromo-5-fluorobenzenecarboximidamide
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Overview
Description
3-Bromo-5-fluorobenzenecarboximidamide is an organic compound with the molecular formula C7H6BrFN2 It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorobenzenecarboximidamide typically involves the amidation reaction of 3-bromo-5-fluorobenzoic acid with an appropriate amine source. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluorobenzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenecarboximidamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-fluorobenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorobenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
3-Bromo-5-fluorobenzoic acid: A precursor in the synthesis of 3-Bromo-5-fluorobenzenecarboximidamide.
3-Bromo-5-fluorobenzenesulfonamide:
3-Bromo-5-chlorobenzenecarboximidamide: A similar compound with chlorine instead of fluorine.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
3-bromo-5-fluorobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKHLIXVCAHONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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